5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl ester, also known as Boc-L-Thiophene-2-carboxylic acid hydroxyethyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration, and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester is its versatility as a building block for the synthesis of novel compounds. However, its synthesis is complex and requires careful optimization of reaction conditions. Additionally, its biological activity is not fully understood, and further research is needed to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester. One area of interest is the development of new synthetic routes to improve yield and purity. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its biological activity for use in cancer therapy. Finally, its potential applications in materials science and other fields should also be explored.
Synthesemethoden
The synthesis of 5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester involves the reaction of Boc-L-threonine with thiophene-2-carboxylic acid and subsequent esterification with ethanol. The reaction mechanism is complex and requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-Butoxycarbonylamino-3(R)-hydroxy-butyl)-thiophene-2-carboxylic acid ethyl esterene-2-carboxylic acid hydroxyethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use as a building block in the synthesis of novel bioactive compounds.
Eigenschaften
CAS-Nummer |
186521-38-0 |
---|---|
Molekularformel |
C16H25NO5S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
ethyl 5-[(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H25NO5S/c1-5-21-14(19)13-9-8-12(23-13)7-6-11(18)10-17-15(20)22-16(2,3)4/h8-9,11,18H,5-7,10H2,1-4H3,(H,17,20)/t11-/m1/s1 |
InChI-Schlüssel |
GWEQEUZMSNICKD-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(S1)CC[C@H](CNC(=O)OC(C)(C)C)O |
SMILES |
CCOC(=O)C1=CC=C(S1)CCC(CNC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCOC(=O)C1=CC=C(S1)CCC(CNC(=O)OC(C)(C)C)O |
Synonyme |
ETHYL 5-[(3R)-4-(TERT-BUTOXYCARBONYLAMINO)-3-HYDROXYBUTYL]THIOPHENE-2-CARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.